![molecular formula C11H13N3O B2355516 1-(3-Methoxybenzyl)-1H-imidazol-2-amine CAS No. 1184806-51-6](/img/structure/B2355516.png)
1-(3-Methoxybenzyl)-1H-imidazol-2-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring and the 3-methoxybenzyl group. Techniques like NMR spectroscopy and X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring and the methoxybenzyl group. The nitrogen atoms in the imidazole ring could act as nucleophiles in reactions, and the methoxy group could potentially undergo reactions involving cleavage of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar imidazole ring and methoxy group could influence its solubility in different solvents .Scientific Research Applications
Carcinogenic Compound Detection and Exposure Monitoring
Studies have shown the significance of detecting and monitoring specific carcinogenic compounds related to 1-(3-Methoxybenzyl)-1H-imidazol-2-amine in biological samples. Research conducted by Manabe et al. (1987) developed a method for detecting carcinogenic heterocyclic amines in plasma, highlighting its importance in monitoring exposure to these compounds in humans, particularly in patients with uremia where the incidence of malignancy is higher (Manabe et al., 1987).
Understanding Metabolic Pathways and Adduct Formation
Turteltaub et al. (1999) discussed the formation of protein and DNA adducts by low doses of heterocyclic amines and the differences in metabolite profiles between humans and rodents, highlighting the need for accurate representation of human responses to heterocyclic amine exposure (Turteltaub et al., 1999). This research is crucial for understanding the potential risks associated with exposure to such compounds.
Biomonitoring and Health Implications
Stillwell et al. (1999) developed a biomonitoring procedure for analyzing and quantifying metabolites of heterocyclic aromatic amines in human urine, providing an insight into the metabolism of these compounds in vivo and their potential health implications (Stillwell et al., 1999).
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-(3-Methoxybenzyl)-1H-imidazol-2-amine is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
This compound interacts with FAAH by inhibiting its activity . This inhibition is both time-dependent and dose-dependent, suggesting that the compound’s interaction with FAAH is likely irreversible or slowly reversible . By inhibiting FAAH, the compound prevents the breakdown of endocannabinoids, thereby increasing their levels and enhancing their effects .
Biochemical Pathways
The inhibition of FAAH leads to an increase in endocannabinoid levels. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol, are involved in various biochemical pathways. They act on cannabinoid receptors, which are part of the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes .
Pharmacokinetics
It was found that after oral administration in rats, the highest distribution was in the stomach, followed by the lung . The absorption and elimination rates were slow, suggesting that this compound may have similar properties .
Result of Action
The inhibition of FAAH by this compound leads to increased levels of endocannabinoids. This can result in enhanced signaling through the endocannabinoid system, potentially providing analgesic, anti-inflammatory, or neuroprotective effects .
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]imidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-10-4-2-3-9(7-10)8-14-6-5-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYSQESZCQOXMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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